3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of sulfur-containing heterocycles This compound is characterized by a thiolane ring with a ketone group at the 2-position and a dione group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dialkyl (2-oxopropyl)phosphonates with suitable reagents can lead to the formation of the desired thiolane derivative . The reaction conditions often include the use of catalysts, such as copper or rhodium, and solvents like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit nitric oxide production by interacting with specific enzymes involved in the nitric oxide synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopropyl)-2-arylisoindolinone: This compound shares a similar oxopropyl group but differs in its core structure, which is an isoindolinone ring.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Another related compound with a hydroxy group and an indolinone core.
Uniqueness
3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17236-10-1 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)propan-2-one |
InChI |
InChI=1S/C7H12O3S/c1-6(8)4-7-2-3-11(9,10)5-7/h7H,2-5H2,1H3 |
InChI Key |
IKWYETUXOTZXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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